6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid is a complex organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via nucleophilic substitution reactions, where a phenylmethoxy halide reacts with the indazole core.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification: Employing advanced purification techniques like crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The phenylmethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 2-phenylindazole and 3-methylindazole share structural similarities.
Phenylmethoxy Compounds: Compounds such as phenylmethoxybenzene and phenylmethoxyethanol have similar functional groups.
Uniqueness
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid is unique due to its specific combination of the indazole core, phenylmethoxy group, and carboxylic acid functional group
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-5,11-14,16-17H,6-9H2,(H,18,19) |
InChI Key |
CBFKBBUAKTZIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1OCC3=CC=CC=C3)NNC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.